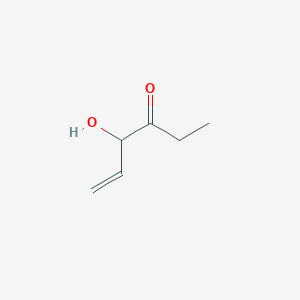![molecular formula C14H12Cl2OS B14257411 1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene CAS No. 222016-68-4](/img/structure/B14257411.png)
1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-chloro-4-[®-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene is an organic compound that belongs to the class of aromatic sulfoxides This compound features a benzene ring substituted with a chloro group and a sulfinyl group attached to a phenylethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-4-[®-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1-chloro-2-phenylethane and 4-chlorobenzene.
Formation of Sulfoxide: The key step involves the oxidation of the sulfide intermediate to the sulfoxide. This can be achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-chloro-4-[®-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene undergoes various types of chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide group to sulfone using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction of the sulfoxide group back to sulfide using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), potassium permanganate (KMnO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Solvents: Dichloromethane (DCM), ethanol, acetonitrile.
Major Products
Sulfone: Formed by oxidation of the sulfoxide group.
Sulfide: Formed by reduction of the sulfoxide group.
Substituted Derivatives: Formed by nucleophilic substitution reactions.
Applications De Recherche Scientifique
1-chloro-4-[®-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-chloro-4-[®-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene involves its interaction with molecular targets through its sulfoxide and chloro groups. The sulfoxide group can participate in redox reactions, while the chloro group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-chloro-4-[(1R)-1-isocyanatoethyl]benzene
- 1-chloro-4-(trifluoromethyl)benzene
- 1-chloro-4-ethylbenzene
Uniqueness
1-chloro-4-[®-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene is unique due to the presence of both a sulfoxide and a chloro group on the benzene ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Propriétés
Numéro CAS |
222016-68-4 |
|---|---|
Formule moléculaire |
C14H12Cl2OS |
Poids moléculaire |
299.2 g/mol |
Nom IUPAC |
1-chloro-4-[(R)-[(1R)-1-chloro-2-phenylethyl]sulfinyl]benzene |
InChI |
InChI=1S/C14H12Cl2OS/c15-12-6-8-13(9-7-12)18(17)14(16)10-11-4-2-1-3-5-11/h1-9,14H,10H2/t14-,18+/m0/s1 |
Clé InChI |
AXLASOPVPMFPOS-KBXCAEBGSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C[C@H]([S@](=O)C2=CC=C(C=C2)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)CC(S(=O)C2=CC=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(7-Hydroxy-4-oxo-4H-1-benzopyran-3-yl)phenoxy]acetic acid](/img/structure/B14257333.png)
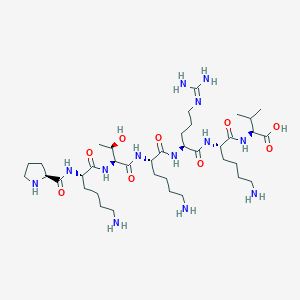
![3-Ethyl-7-methoxy-1-(2-methylphenyl)benzo[h][1,6]naphthyridine-2,4(1H,3H)-dione](/img/structure/B14257342.png)
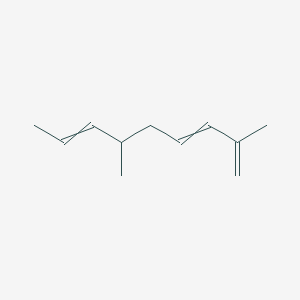
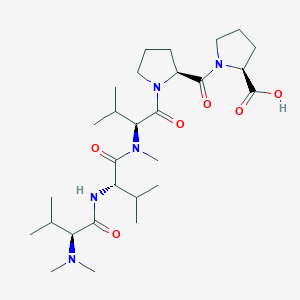

![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)


![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
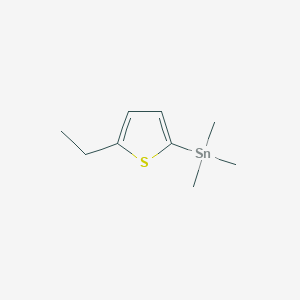
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)
